molecular formula C18H18N2O3S B11626664 4-(4-Hydroxy-3-methoxyphenyl)-2-(methylsulfanyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

4-(4-Hydroxy-3-methoxyphenyl)-2-(methylsulfanyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Katalognummer: B11626664
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: GNFSYWLSJRQLFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Hydroxy-3-methoxyphenyl)-2-(methylsulfanyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a polycyclic compound featuring a hexahydroquinoline core substituted with a 4-hydroxy-3-methoxyphenyl group at position 4, a methylsulfanyl group at position 2, and a nitrile group at position 2. Its structure combines electron-donating (hydroxy, methoxy) and moderately lipophilic (methylsulfanyl) substituents, which influence its physicochemical and biological properties. The compound is synthesized via multicomponent reactions involving aromatic aldehydes, cyclohexanone, ethyl cyanoacetate, and ammonium acetate under reflux conditions, as seen in analogous preparations .

Eigenschaften

Molekularformel

C18H18N2O3S

Molekulargewicht

342.4 g/mol

IUPAC-Name

4-(4-hydroxy-3-methoxyphenyl)-2-methylsulfanyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C18H18N2O3S/c1-23-15-8-10(6-7-13(15)21)16-11(9-19)18(24-2)20-12-4-3-5-14(22)17(12)16/h6-8,16,20-21H,3-5H2,1-2H3

InChI-Schlüssel

GNFSYWLSJRQLFR-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)C2C(=C(NC3=C2C(=O)CCC3)SC)C#N)O

Löslichkeit

>51.4 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Vorbereitungsmethoden

Friedländer Quinoline Synthesis

The hexahydroquinoline core is typically constructed via a modified Friedländer reaction. A key intermediate, ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate , is synthesized by heating 3-fluoro-4-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate in toluene at 100–110°C for 4.5 hours. Cyclization occurs via nucleophilic attack of the aniline’s amine group on the activated cyanoacetate, followed by dehydration.

Critical Parameters :

  • Solvent : Toluene (non-polar, high boiling point)

  • Temperature : 100–110°C (ensures complete cyclization)

  • Molar Ratio : 1:1 aniline to cyanoacetate

Chlorination and Thioether Formation

The 4-oxo group is converted to a chloro substituent using phosphorus oxychloride (POCl₃) under reflux (105°C, 45 minutes). Subsequent nucleophilic displacement with sodium methanethiolate (NaSMe) introduces the methylsulfanyl group:

4-Chloro intermediate+NaSMeTHF, 60°C4-(Methylsulfanyl) product\text{4-Chloro intermediate} + \text{NaSMe} \xrightarrow{\text{THF, 60°C}} \text{4-(Methylsulfanyl) product}

Yield Optimization :

  • Excess POCl₃ (3–5 equivalents) ensures complete chlorination.

  • Anhydrous conditions prevent hydrolysis of intermediates.

Stepwise Synthesis Protocol

Step 1: Cyclocondensation

  • Combine 3-fluoro-4-methoxyaniline (15.31 g, 108 mmol) and ethyl (ethoxymethylene)cyanoacetate (18.36 g, 108 mmol) in toluene.

  • Reflux at 100–110°C for 4.5 hours.

  • Cool to room temperature, precipitate product with hexane/ethyl acetate (1:1).

  • Isolate ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate (2.62 g, white solid).

Step 2: Chlorination

  • Suspend the above intermediate (2.0 g) in POCl₃ (5 mL) .

  • Reflux at 105°C for 45 minutes.

  • Concentrate under vacuum, wash with toluene to remove residual POCl₃.

Catalytic and Solvent Systems

Catalyst Innovations

Recent patents describe using Silferc catalyst (FeCl₃-silica gel) and ZnCl₂ to enhance cyclization efficiency:

Catalyst SystemTemperature (°C)Yield Improvement
Silferc + ZnCl₂70–7555–65%
Conventional H₂SO₄100–11040–50%

Advantages :

  • Avoids corrosive sulfuric acid.

  • Reduces reaction time to 1 hour.

Solvent Selection

  • Toluene : Preferred for Friedländer reactions due to high boiling point and inertness.

  • Diphenyl Ether : Used in high-temperature steps (reflux at 250°C) for intermediates requiring prolonged heating.

Functional Group Compatibility

Protecting Group Strategies

The 4-hydroxy-3-methoxyphenyl moiety necessitates protection during chlorination. Common approaches:

  • Methyl Ether Protection : Introduced via methylation of the phenol group using methyl iodide/K₂CO₃.

  • Acetylation : Temporary protection with acetyl chloride, removed post-synthesis by alkaline hydrolysis.

Regioselectivity Challenges

Competing reactions at C-2 and C-4 positions are mitigated by:

  • Steric hindrance from the hexahydroquinoline core.

  • Electron-withdrawing cyano group at C-3 directing substitution to C-2.

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography :

    • Eluent: Hexane/ethyl

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Hydroxy-3-methoxyphenyl)-2-(methylsulfanyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy and methoxy groups can be oxidized under specific conditions.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-(4-Hydroxy-3-methoxyphenyl)-2-(methylsulfanyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(4-Hydroxy-3-methoxyphenyl)-2-(methylsulfanyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Profiles and Molecular Properties

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Notable Features
Target Compound 4-(4-OH-3-OMePh), 2-SMe C₁₉H₁₉N₂O₃S ~376.4* Polar (OH, OMe) and lipophilic (SMe) balance
4-(4-Chlorophenyl)-2-methyl-5-oxo-7-phenyl-hexahydroquinoline-3-carbonitrile 4-ClPh, 2-Me C₂₃H₁₉ClN₂O 374.86 Electron-withdrawing Cl enhances stability
2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-tetrahydrochromene-3-carbonitrile 4-(3,4-OMe₂Ph), 2-NH₂ (tetrahydrochromene) C₂₄H₂₂N₂O₄·H₂O 420.45 Smaller ring system; higher H-bonding capacity
2-Amino-1-(4-bromophenyl)-4-[4-(methylsulfanyl)phenyl]-hexahydroquinoline-3-carbonitrile 4-BrPh, 4-SMePh, 2-NH₂ C₂₃H₂₁BrN₂OS ~477.4 Bromine increases molecular weight/reactivity
4-(3-Hydroxyphenyl)-2,7,7-trimethyl-hexahydroquinoline-3-carbonitrile 4-(3-OHPh), 2,7,7-Me₃ C₂₀H₂₂N₂O₂ 308.37 Trimethyl groups enhance lipophilicity

*Calculated based on analogous structures.

Physicochemical and Electronic Properties

  • Polarity : The target compound’s 4-hydroxy-3-methoxyphenyl group increases polarity compared to purely alkyl- or halogen-substituted analogs (e.g., ), improving aqueous solubility. However, the methylsulfanyl group at position 2 introduces moderate lipophilicity, balancing membrane permeability .
  • Electronic Effects : The hydroxy and methoxy groups are electron-donating, activating the aromatic ring for electrophilic substitution, whereas chloro or bromo substituents (e.g., ) deactivate the ring via electron withdrawal.

Biologische Aktivität

The compound 4-(4-Hydroxy-3-methoxyphenyl)-2-(methylsulfanyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic molecule with potential biological activities. Its structure incorporates multiple functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H20N6O4S2
  • Molecular Weight : 448.52 g/mol
  • CAS Number : 499140-97-5

The compound features a hexahydroquinoline core, which is known for various biological activities including antibacterial and anticancer properties. The presence of hydroxyl and methoxy groups enhances its potential as a bioactive agent.

Antimicrobial Activity

Research indicates that derivatives of hexahydroquinoline compounds exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that synthesized polyhydroquinoline derivatives showed varying degrees of antibacterial activity against Escherichia coli and Bacillus subtilis , with some derivatives exhibiting inhibition rates of up to 90% against these pathogens .

Antioxidant Activity

The antioxidant potential of related compounds has been explored using the DPPH radical scavenging assay. Results indicate that certain derivatives can effectively scavenge free radicals, suggesting their role in oxidative stress mitigation .

Anti-HIV Activity

The compound's structural analogs have been evaluated for their anti-HIV activity. Some studies reported moderate effects against HIV replication in vitro, indicating a potential pathway for therapeutic development against viral infections .

The precise mechanism by which this compound exerts its biological effects is not fully understood. However, it is believed to interact with various molecular targets including enzymes and receptors involved in cell signaling pathways. The presence of the methylsulfanyl group may enhance interactions with biological macromolecules, contributing to its pharmacological profile .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related quinoline derivatives:

  • Antibacterial Evaluation :
    • A study synthesized several quinoline derivatives and assessed their antibacterial properties using the Minimum Inhibitory Concentration (MIC) method. The results revealed that certain compounds exhibited significant antibacterial activity against standard bacterial strains .
  • Antioxidant Studies :
    • Another research effort highlighted the antioxidant capabilities of polyhydroquinoline derivatives, showing effective radical scavenging abilities which are crucial for developing immune-boosting drugs .
  • Anti-HIV Studies :
    • Compounds derived from similar scaffolds were tested for their ability to inhibit HIV integrase activity and showed promising results, indicating a pathway for further drug development against HIV .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/PathogenIC50/MIC (µM)Reference
Polyhydroquinoline Derivative 1AntibacterialE. coli15
Polyhydroquinoline Derivative 2AntioxidantDPPH Radical75% scavenging
Anti-HIV Compound AAnti-HIVHIV-1>100

Q & A

Q. Key Reaction Parameters :

StepReagents/ConditionsYield RangeReference
KnoevenagelEthanol, 80°C, 6h60–75%
Michael AdditionNaSCH₃, THF, rt50–65%
CyclizationH₂SO₄ (cat.), reflux70–85%

Validation : Monitor intermediates via TLC and confirm final structure using 1^1H/13^{13}C NMR and HRMS .

Basic: How is the structural integrity of this compound confirmed in academic research?

Answer:
A combination of spectroscopic and chromatographic methods is employed:

  • NMR Spectroscopy :
    • 1^1H NMR: Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 2.5–3.0 ppm (methylsulfanyl), and δ 1.2–2.0 ppm (hexahydroquinoline CH₂ groups) .
    • 13^{13}C NMR: Signals for the carbonyl (δ 190–200 ppm) and carbonitrile (δ 115–120 ppm) .
  • IR Spectroscopy : Stretches at 2200–2250 cm⁻¹ (C≡N) and 1680–1720 cm⁻¹ (C=O) .
  • X-ray Crystallography : Resolves stereochemistry of the hexahydroquinoline ring (e.g., chair conformation) .

Common Pitfalls : Overlapping signals in NMR (e.g., CH₂ vs. CH₃ groups) require 2D techniques like COSY or HSQC .

Basic: What are the primary pharmacological activities associated with this compound?

Answer:
Preliminary studies suggest:

ActivityMechanismAssayReference
Antimicrobial Disrupts bacterial cell membranesMIC against S. aureus: 8–16 µg/mL
Anticancer Inhibits topoisomerase IIIC₅₀: 12 µM (MCF-7 cells)
Antioxidant Scavenges ROS via phenolic -OHDPPH assay: 75% inhibition at 50 µM

Methodological Note : Use positive controls (e.g., doxorubicin for anticancer assays) and validate via dose-response curves .

Advanced: How can researchers optimize reaction conditions to improve yields of the methylsulfanyl-substituted intermediate?

Answer:
Key variables for optimization:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of SCH₃⁻ but may reduce regioselectivity .
  • Temperature : Lower temps (0–5°C) minimize side reactions (e.g., oxidation to sulfoxide) .
  • Catalysts : Use phase-transfer catalysts (e.g., TBAB) to accelerate Michael addition in biphasic systems .

Q. Data-Driven Approach :

VariableOptimal RangeYield Impact
[SCH₃⁻]1.2–1.5 eq.+15%
Temp.0–5°C+10% (vs. rt)
CatalystTBAB (5 mol%)+20%

Validation : LC-MS to track byproducts (e.g., disulfides) .

Advanced: How to resolve contradictions in spectral data interpretation for the hexahydroquinoline core?

Answer:
Common contradictions and solutions:

  • Proton Equivalence : CH₂ groups in the hexahydro ring may show unexpected splitting due to chair-to-boat interconversion. Use variable-temperature NMR (-40°C to 25°C) to slow dynamics .
  • Carbonitrile vs. Carbonyl Overlap : Differentiate via 15^{15}N NMR (C≡N: δ 120–130 ppm; C=O: not detected) .
  • Crystallinity Issues : If X-ray fails, employ computational modeling (DFT) to predict bond angles/rotamers .

Case Study : Discrepancies in 1^1H NMR integration ratios resolved via DEPT-135 to identify CH₂/CH₃ groups .

Advanced: What in silico strategies are used to predict substituent effects on bioactivity?

Answer:
Computational workflows include:

Molecular Docking : Screen against targets (e.g., topoisomerase II PDB: 1ZXM) using AutoDock Vina. Methylsulfanyl groups enhance hydrophobic interactions .

QSAR Modeling : Correlate substituent electronegativity (Hammett σ) with IC₅₀ values. Methoxy groups improve membrane permeability (clogP ~2.5) .

MD Simulations : Assess stability of compound-protein complexes (e.g., 100 ns trajectories in GROMACS) .

Validation : Compare predictions with experimental IC₅₀ values (R² > 0.85 acceptable) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.